Molecular Weight Advantage Over the 4-Methyl-Thiazolyl Analog (CAS 606121-84-0) for Membrane Permeability Optimization
The target compound (CAS 606121-67-9) possesses a molecular weight of 292.34 Da, which is 14.03 Da lower than the closest commercially available analog, N-(4-methyl-2-thiazolyl)-2-(1,2,4-triazolo[4,3-a]pyrimidin-3-ylthio)acetamide (CAS 606121-84-0, MW 306.37 Da) [1]. This mass difference corresponds to one methyl group on the thiazole ring. Under Lipinski's Rule of Five, the lower molecular weight of the target compound places it further from the MW >500 alert threshold and closer to the optimal range (MW <300) for passive transcellular diffusion, potentially offering superior membrane permeability in the absence of active transport. Both compounds share identical hydrogen bond donor count (1, amide NH) and hydrogen bond acceptor count (7 nitrogen/oxygen/sulfur atoms), meaning the MW advantage is not offset by unfavorable H-bond changes.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 292.34 Da (C10H8N6OS2) |
| Comparator Or Baseline | N-(4-methyl-2-thiazolyl) analog (CAS 606121-84-0): 306.37 Da (C11H10N6OS2) |
| Quantified Difference | Δ = −14.03 Da (−4.6%); one fewer methyl group on thiazole |
| Conditions | Molecular formula confirmed by CAS registry data from ChemicalBook [1]; MW values are exact monoisotopic masses |
Why This Matters
Lower MW within the same H-bond profile predicts improved passive membrane permeability, making the target compound a more favorable starting point for cell-based phenotypic screening or intracellular target engagement assays where analog MW exceeds the 300 Da threshold.
- [1] ChemicalBook / Alfa Chemistry. ACETAMIDE, N-(4-METHYL-2-THIAZOLYL)-2-(1,2,4-TRIAZOLO[4,3-A]PYRIMIDIN-3-YLTHIO)- CAS:606121-84-0. https://cn.chemcd.com. Accessed 2026. View Source
